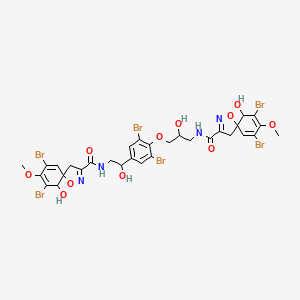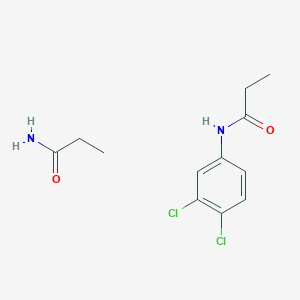![molecular formula C9H18N2 B12278445 (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)
(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts specific chemical and physical properties that make it valuable for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and methylation steps. The reaction conditions often require the use of strong reducing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-pressure hydrogenation and automated synthesis reactors.
Chemical Reactions Analysis
Types of Reactions
(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bicyclic amines, depending on the specific reagents and conditions used.
Scientific Research Applications
(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5S)-N-methyl-1-azabicyclo[3.2.1]octan-3-amine
- (5S)-N-methyl-1-azabicyclo[4.3.1]decane-3-amine
Uniqueness
Compared to similar compounds, (5S)-N-methyl-1-azabicyclo[331]nonan-3-amine stands out due to its specific bicyclic structure, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-10-9-5-8-3-2-4-11(6-8)7-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1 |
InChI Key |
AZOKZQRXTHUBNL-IENPIDJESA-N |
Isomeric SMILES |
CNC1C[C@@H]2CCCN(C2)C1 |
Canonical SMILES |
CNC1CC2CCCN(C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)

![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
![1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea](/img/structure/B12278407.png)

![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)
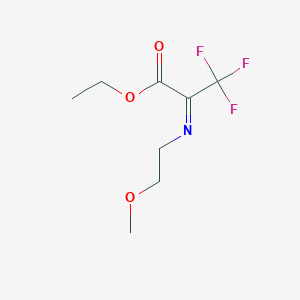
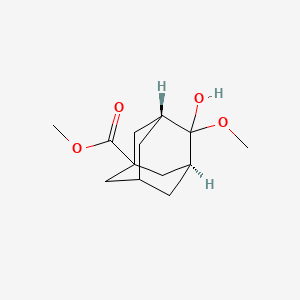
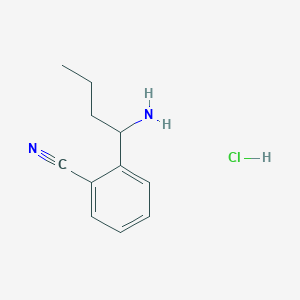
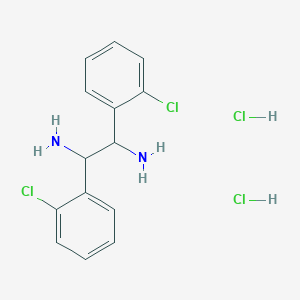
![1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278460.png)
